(2-Chloro-6-methoxypyridin-3-yl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as CMPB, often involves palladium-catalyzed cross-coupling reactions . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular formula of CMPB is C6H7BClNO3 . It has a molecular weight of 187.39 . The structure includes a boronic acid group attached to a pyridine ring, which contains a chlorine and a methoxy group at positions 2 and 6, respectively .Chemical Reactions Analysis
Boronic acids, such as CMPB, are known for reversible covalent inhibition of hydroxyl proteases . This property can be utilized in various chemical reactions and transformations .Physical and Chemical Properties Analysis
CMPB is a solid compound . Its SMILES string is COc1nc(Cl)ccc1B(O)O . The InChI is 1S/C6H7BClNO3/c1-12-6-4(7)2-3-5(8)9-6/h2-3,10-11H,1H3 .Scientific Research Applications
PET Radioligand Synthesis
A study detailed the synthesis of a PET radioligand, MK-1064, using a compound structurally related to (2-Chloro-6-methoxypyridin-3-yl)boronic acid. The synthesis involved several steps, culminating in the preparation of a tracer with high radiochemical yield and purity, showcasing the potential of boronic acid derivatives in the development of imaging agents for neuroscience research (Gao, Wang, & Zheng, 2016).
Fluorescence Quenching Studies
Research on 2-methoxypyridin-3-yl-3-boronic acid (a close relative of the queried compound) revealed its potential in sensor design through fluorescence quenching studies. These studies, which explored the interaction with aniline across different solvents, shed light on the dynamic quenching mechanisms and the influence of solvent polarity, offering insights into the development of sensitive and selective chemical sensors (Melavanki, 2018).
Sugar Sensing Applications
Another study focused on boronic acid derivatives' ability to bind with sugars, which is crucial for developing non-enzymatic glucose sensors. This research evaluated the binding constants with different sugars, highlighting the importance of boronic acid compounds in continuous glucose monitoring systems, a vital tool in diabetes management (Geethanjali et al., 2017).
Supramolecular Chemistry
The reversible formation of a planar chiral ferrocenylboroxine from a boronic acid derivative was reported, demonstrating the compound's role in creating complex structures with potential applications in materials science and catalysis. This work highlights the structural versatility and reactivity of boronic acids in supramolecular assemblies (Thilagar et al., 2011).
Advanced Material Synthesis
Boronic acids, including derivatives like this compound, are pivotal in synthesizing novel materials. For instance, their role in catalyzing enantioselective reactions opens new avenues in the synthesis of chiral materials and pharmaceuticals, illustrating the broad applicability of these compounds in synthetic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Safety and Hazards
Future Directions
Boronic acids, including CMPB, are valuable tools in the development of new drugs and crop protection agents . They enable the introduction of the methoxy and boronic acid moieties into target molecules . Therefore, the study and application of CMPB and similar compounds are expected to continue in the future.
Mechanism of Action
Target of Action
The primary target of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This process results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
They are readily prepared and are generally environmentally benign .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound should be stored under specific conditions (2-8°C) to maintain its stability .
Properties
IUPAC Name |
(2-chloro-6-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVPHGRFAKSAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674581 | |
Record name | (2-Chloro-6-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-25-8 | |
Record name | (2-Chloro-6-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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